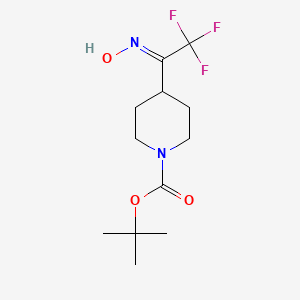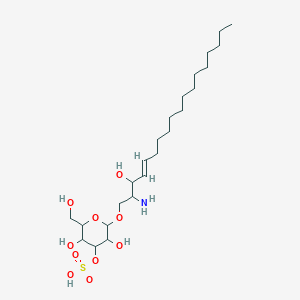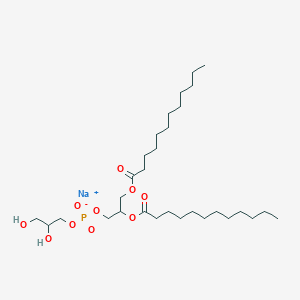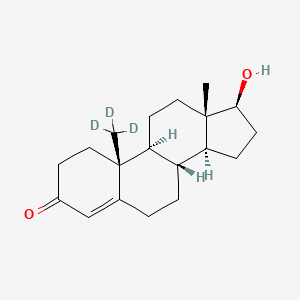
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a trifluoromethyl group, and a hydroxyimino group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoroacetaldehyde oxime. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain proteins, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
類似化合物との比較
Similar compounds to tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate include:
Tert-butyl 4-(2,2,2-trifluoroethyl)piperidine-1-carboxylate: Lacks the hydroxyimino group, which may result in different reactivity and binding properties.
Tert-butyl 4-(1-(hydroxyimino)ethyl)piperidine-1-carboxylate: Lacks the trifluoromethyl group, affecting its chemical stability and interactions.
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-acetate: Different functional group at the carboxylate position, leading to variations in reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
1313739-03-5 |
|---|---|
分子式 |
C12H19F3N2O3 |
分子量 |
296.29 g/mol |
IUPAC名 |
tert-butyl 4-[(Z)-N-hydroxy-C-(trifluoromethyl)carbonimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(18)17-6-4-8(5-7-17)9(16-19)12(13,14)15/h8,19H,4-7H2,1-3H3/b16-9- |
InChIキー |
BEDQXXYBOFAGNO-SXGWCWSVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C(=N/O)/C(F)(F)F |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F |
同義語 |
N1-BOC-4-(2,2,2-Trifluoro-1-(hydroxyiMino)ethyl)piperidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

